Ethyl 4-bromo-2,3-dichlorobenzoate
Description
Ethyl 4-bromo-2,3-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various chemical reactions .
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
ethyl 4-bromo-2,3-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
VCXNZEYPUQIVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,3-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2,3-dichlorobenzyl alcohol.
Oxidation: Formation of 4-bromo-2,3-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,3-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the chlorine atoms.
Ethyl 2,3-dichlorobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-bromo-2,3-dichlorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of halogens can enhance its utility in various chemical and biological applications .
Biological Activity
Ethyl 4-bromo-2,3-dichlorobenzoate is an organic compound that has garnered attention for its significant biological activities. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C9H7BrCl2O2
- Molecular Weight : Approximately 283.93 g/mol
The compound features a benzene ring with bromine and chlorine substituents, which enhance its reactivity and biological interactions. The presence of these halogen atoms plays a crucial role in modulating enzyme activity and receptor binding, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly by inhibiting specific enzymes involved in the inflammatory pathway.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting it could serve as a basis for developing new antimicrobial agents.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The halogen substituents contribute to the compound's binding affinity, influencing its biological effects. Ongoing research aims to elucidate these interactions further, particularly concerning inflammatory responses and microbial resistance.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-bromo-2,6-dichlorobenzoate | C8H5BrCl2O2 | Different halogen positions; varied reactivity |
| Ethyl 4-bromo-2,5-dichlorobenzoate | C8H5BrCl2O2 | Similar structure; different substitution pattern |
| Ethyl 4-chloro-2,3-dibromobenzoate | C8H6Br2ClO2 | More bromine atoms; distinct reactivity profile |
| Methyl 3-bromo-4-chloro-2-benzoate | C8H7BrClO2 | Methyl group instead of ethyl; affects solubility |
| Ethyl 3-bromo-4,5-dichlorobenzoate | C8H5BrCl2O2 | Variation in halogen placement; differing biological activity |
This compound is distinguished by its specific arrangement of halogens on the benzene ring, which imparts unique chemical properties compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Anti-inflammatory Studies : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This suggests a promising avenue for developing new antibiotics.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
